(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring substituted with a benzyl group, a pyrrolidine ring, and a carboxamide functional group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a γ-lactam.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted pyrazoles and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as stability, reactivity, or biocompatibility.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzylpyrazole moiety could facilitate binding to specific sites, while the pyrrolidine and carboxamide groups may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-amine
- (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-ester
Uniqueness
Compared to similar compounds, (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylpyrazole and pyrrolidine rings, along with the carboxamide group, allows for a wide range of interactions and reactivities that are not possible with simpler analogs.
Properties
IUPAC Name |
(2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXEYLXCKZDEC-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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